Panteteine S-sulfate calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Panteteine S-sulfate calcium salt is a derivative of pantetheine, which is a key intermediate in the biosynthesis of coenzyme A (CoA). Coenzyme A is essential for various biochemical reactions, including fatty acid oxidation, carbohydrate metabolism, and the synthesis of acetylcholine . This compound is known for its stability and bioavailability, making it a valuable compound in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of panteteine S-sulfate calcium salt typically involves the reaction of pantetheine with sulfuric acid, followed by neutralization with calcium hydroxide. The reaction conditions must be carefully controlled to ensure the formation of the desired product without significant side reactions .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Specific strains of bacteria are engineered to produce high yields of pantetheine, which is then chemically modified to form the S-sulfate derivative. This method is preferred due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Panteteine S-sulfate calcium salt undergoes various chemical reactions, including:
Oxidation: The sulfhydryl group in pantetheine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to sulfhydryl groups.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used to replace the sulfate group.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Free sulfhydryl groups.
Substitution: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Panteteine S-sulfate calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of coenzyme A and other biologically active molecules.
Biology: Studied for its role in cellular metabolism and enzyme activity.
Wirkmechanismus
Panteteine S-sulfate calcium salt exerts its effects primarily through its role as a precursor to coenzyme A. Coenzyme A is involved in the transfer of acetyl groups, which are essential for various metabolic pathways. The compound’s sulfhydryl group plays a critical role in enzyme activity, facilitating the formation and breakdown of acetyl-CoA .
Vergleich Mit ähnlichen Verbindungen
Pantothenic Acid:
Pantethine: A dimeric form of pantetheine linked by a disulfide bond, used for similar therapeutic applications.
Uniqueness: Panteteine S-sulfate calcium salt is unique due to its stability and bioavailability, which make it more effective in certain applications compared to its analogs. Its ability to bypass certain metabolic steps required for the synthesis of coenzyme A from pantothenic acid provides a more direct and efficient pathway .
Eigenschaften
CAS-Nummer |
34644-00-3 |
---|---|
Molekularformel |
C22H42CaN4O14S4 |
Molekulargewicht |
754.9 g/mol |
IUPAC-Name |
calcium;(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxo-1-[[3-oxo-3-(2-sulfonatosulfanylethylamino)propyl]amino]butane |
InChI |
InChI=1S/2C11H22N2O7S2.Ca/c2*1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-21-22(18,19)20;/h2*9,14,16H,3-7H2,1-2H3,(H,12,15)(H,13,17)(H,18,19,20);/q;;+2/p-2/t2*9-;/m00./s1 |
InChI-Schlüssel |
CILGDYPFLJJNKT-NAWJVIAPSA-L |
Isomerische SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSS(=O)(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSS(=O)(=O)[O-])O.[Ca+2] |
Kanonische SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCSS(=O)(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)NCCSS(=O)(=O)[O-])O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.